REACTION_CXSMILES
|
C([Li])(C)(C)C.CCCCC.I[C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1.[C:19]1([CH3:26])[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[Li].O.[N:28]1[C:41]2[C:32](=[CH:33][CH:34]=[C:35]3[C:40]=2[N:39]=[CH:38][CH:37]=[CH:36]3)[CH:31]=[CH:30][CH:29]=1>CCOCC.C1(C)C=CC=CC=1>[CH3:26][C:19]1[CH:24]=[CH:23][C:22]([C:29]2[CH:30]=[CH:31][C:32]3[C:41](=[C:40]4[C:35](=[CH:34][CH:33]=3)[CH:36]=[CH:37][C:38]([C:12]3[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=3)=[N:39]4)[N:28]=2)=[CH:21][CH:20]=1 |f:4.5|
|
Name
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solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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CCCCC
|
Name
|
|
Quantity
|
56.04 g
|
Type
|
reactant
|
Smiles
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IC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
tolyllithium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)[Li])C
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
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O.N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting dark red solution was stirred under argon for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was carefully quenched with water (300 mL)
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Type
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EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a volume of 500 mL under reduced pressure
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Type
|
STIRRING
|
Details
|
by stirring with activated MnO2 (60 g)
|
Type
|
ADDITION
|
Details
|
An additional portion of MnO2 (30 g) was added to the reaction after 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After a total of 2 h, anhydrous MgSO4 (40 g) was added
|
Duration
|
2 h
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The MnO2 /MgSO4 was washed with CH2Cl2 (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated to a volume of 50 mL, when a crystalline solid
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The light yellow product crystals were filtered
|
Type
|
WASH
|
Details
|
washed with one portion of cold toluene (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)C1=NC2=C3N=C(C=CC3=CC=C2C=C1)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |